![molecular formula C12H13ClF3NO B7932671 2-Chloro-N-ethyl-N-(3-trifluoromethyl-benzyl)-acetamide](/img/structure/B7932671.png)
2-Chloro-N-ethyl-N-(3-trifluoromethyl-benzyl)-acetamide
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Overview
Description
2-Chloro-N-ethyl-N-(3-trifluoromethyl-benzyl)-acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, an ethyl group, and a trifluoromethyl-benzyl group attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-ethyl-N-(3-trifluoromethyl-benzyl)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, N-ethylamine, and 3-trifluoromethyl-benzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or toluene. The reaction mixture is typically heated to a specific temperature to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-ethyl-N-(3-trifluoromethyl-benzyl)-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The acetamide group can undergo hydrolysis in the presence of acids or bases to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted acetamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-Chloro-N-ethyl-N-(3-trifluoromethyl-benzyl)-acetamide exhibits significant antimicrobial properties. In a study comparing various acetamide derivatives, this compound showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death. The compound's ability to inhibit cancer cell proliferation positions it as a promising candidate for further development in cancer therapeutics .
Anti-inflammatory Effects
Molecular docking studies have revealed that this compound effectively binds to cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This binding inhibits their activity, leading to reduced production of pro-inflammatory mediators. Such properties suggest its potential use in treating inflammatory diseases .
Antimicrobial Activity Study
A detailed investigation into the antimicrobial efficacy of various acetamide derivatives highlighted the superior activity of this compound against multiple bacterial strains. This study utilized standard microbiological techniques to determine MIC values and assess the compound's spectrum of activity .
Anticancer Mechanism Exploration
In vitro assays conducted on MCF-7 and HeLa cell lines demonstrated that treatment with this compound resulted in significant cell death through apoptosis. Flow cytometry analysis confirmed the activation of caspase pathways, indicating a robust mechanism for inducing cancer cell death .
Inflammatory Response Modulation
Research utilizing molecular docking techniques indicated that the compound effectively binds to COX enzymes, thereby inhibiting their function. This inhibition was correlated with decreased levels of inflammatory markers in cellular models .
Mechanism of Action
The mechanism of action of 2-Chloro-N-ethyl-N-(3-trifluoromethyl-benzyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups play a crucial role in modulating the compound’s activity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-ethyl-N-(1-naphthylmethyl)-acetamide
- 2-Chloro-N-ethyl-N-(4-nitrobenzyl)-acetamide
- 2-Chloro-N-ethyl-N-(2-thienylmethyl)-acetamide
Uniqueness
2-Chloro-N-ethyl-N-(3-trifluoromethyl-benzyl)-acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds without the trifluoromethyl group.
Biological Activity
2-Chloro-N-ethyl-N-(3-trifluoromethyl-benzyl)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
The compound features a chloro group, an ethyl moiety, and a trifluoromethyl-benzyl structure, which contribute to its lipophilicity and stability. The trifluoromethyl group is known to enhance biological activity by influencing the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The chloro and trifluoromethyl groups modulate the compound’s binding affinity and overall activity. The exact pathways are still under investigation but are believed to involve:
- Enzyme Inhibition : Interaction with specific enzymes that may lead to altered metabolic processes.
- Receptor Modulation : Potential binding to various receptors affecting neurotransmission or cellular signaling.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of related compounds. For instance, derivatives of N-phenylacetamides exhibit significant activity in maximal electroshock (MES) tests. The presence of the trifluoromethyl group has been linked to increased potency in these models.
Table 1: Anticonvulsant Activity of Related Compounds
Compound | MES Test Efficacy | Dose (mg/kg) | Notes |
---|---|---|---|
N-(3-trifluoromethyl)anilide | High | 100 | Effective in MES seizures |
N-(3-chlorophenyl)-2-morpholino-acetamide | Moderate | 300 | Protection at multiple time points |
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Low | 100 | Ineffective in MES test |
The above table summarizes findings from pharmacological studies indicating that the trifluoromethyl modifications significantly enhance anticonvulsant efficacy compared to non-fluorinated analogs .
Study on Anticonvulsant Activity
A study focusing on the synthesis and evaluation of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives found that compounds with a trifluoromethyl group showed enhanced anticonvulsant activity. The study utilized both in vitro and in vivo models to assess efficacy against induced seizures in mice, confirming the importance of structural modifications for enhancing therapeutic effects .
Pharmacological Screening
Another research effort involved screening various derivatives for their binding affinity to sodium channels, which are critical for neuronal excitability. The most potent derivatives demonstrated moderate binding affinity, suggesting that structural features like the trifluoromethyl group play a crucial role in modulating activity against these targets .
Properties
IUPAC Name |
2-chloro-N-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO/c1-2-17(11(18)7-13)8-9-4-3-5-10(6-9)12(14,15)16/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZYDLHORPCZAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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